Regioisomeric Differentiation: Distinct LogP and Topological Polar Surface Area (TPSA) Profiles
The target compound exhibits a distinct lipophilicity and polarity profile compared to its 4-nitrophenyl regioisomer, 5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. While experimental LogP data for the target compound is not widely reported, computational predictions and data from the closely related 4-nitro analog provide a quantitative basis for differentiation. The 4-nitro regioisomer has a calculated LogP of 4.49 and a Topological Polar Surface Area (TPSA) of 84.74 Ų . This serves as a direct comparative baseline; the 3-nitrophenyl substitution in the target compound is expected to alter both electronic distribution and molecular shape, leading to a distinct LogP and TPSA value that will impact membrane permeability and off-target binding [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not reported; predicted to differ from comparator |
| Comparator Or Baseline | 5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 861238-44-0): LogP = 4.49 |
| Quantified Difference | Qualitative difference; numerical value not available for target compound |
| Conditions | Computational prediction (baseline) / experimental determination (target not available) |
Why This Matters
Procurement of the specific regioisomer is critical for maintaining a consistent LogP/TPSA profile, which directly influences experimental reproducibility in assays sensitive to lipophilicity (e.g., cellular permeability, non-specific binding).
- [1] PubChem. (n.d.). 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. View Source
